N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their broad range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multistep organic reactions. One common synthetic route includes the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid, followed by cyclization and functionalization steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety, using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolimidine, zolpidem, and saripidem. These compounds share a common imidazo[1,2-a]pyridine core but differ in their functional groups and overall structure . N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern and the presence of the chromene-3-carboxamide moiety, which may confer distinct biological activities and applications .
Properties
Molecular Formula |
C24H17N3O3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H17N3O3/c1-15-9-10-27-14-20(26-22(27)11-15)16-6-4-7-18(12-16)25-23(28)19-13-17-5-2-3-8-21(17)30-24(19)29/h2-14H,1H3,(H,25,28) |
InChI Key |
JHPLHXPLNXINLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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